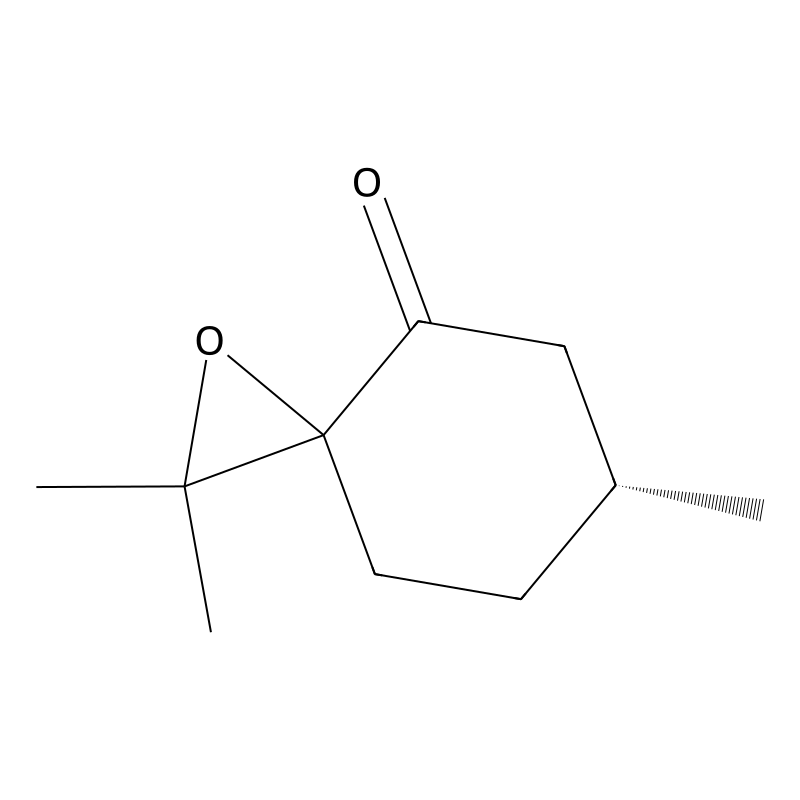

(R)-Pulegone Oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one, also known as cis-pulegone oxide or pulegone epoxide, is a terpenoid found in some plants, including peppermint and spearmint. While the compound itself has limited research, its close relative, pulegone, has been extensively studied for its potential toxicological effects [].

Potential Antimicrobial Activity:

Some limited research suggests that (6R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one may possess antimicrobial properties. A study published in the Journal of Agricultural and Food Chemistry investigated the antifungal activity of various monoterpene oxides, including (6R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one, against several fungal strains. The study found that the compound exhibited weak to moderate antifungal activity against some of the tested strains []. However, further research is needed to confirm these findings and explore the potential applications of this compound as an antifungal agent.

Precursor to Pulegone:

(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one can be easily converted to pulegone through a process known as dehydration. Pulegone is a naturally occurring monoterpene ketone found in various plants, including peppermint and pennyroyal. While pulegone has been used historically as a flavoring agent, concerns have been raised regarding its potential hepatotoxicity (liver toxicity) and neurotoxicity (nervous system toxicity) []. As a result, its use as a food additive is restricted or banned in many countries.

(R)-Pulegone Oxide is a naturally occurring monoterpene oxide derived from (R)-(+)-pulegone, which is predominantly found in the essential oils of plants such as Mentha piperita (peppermint) and Pennyroyal (Mentha pulegium). This compound is characterized by its clear, colorless liquid form and a distinctive minty aroma reminiscent of its parent compound. It has garnered attention for its potential applications in flavoring, perfumery, and aromatherapy, although safety concerns regarding its hepatotoxicity have limited its use in food products .

(R)-Pulegone undergoes various chemical transformations, primarily involving oxidation and cyclization. The metabolic pathway of (R)-(+)-pulegone includes:

- Oxidation: The compound is oxidized at the allylic methyl groups.

- Cyclization: Following oxidation, it can cyclize to form menthofuran, a proximate toxic metabolite.

- Dehydration: This step leads to the formation of furan derivatives that exhibit hepatotoxic properties .

The conversion of (R)-(+)-pulegone to menthofuran is significant as it represents a key pathway for generating toxic metabolites that affect liver function.

(R)-Pulegone exhibits a range of biological activities:

- Toxicity: It has been shown to be hepatotoxic, particularly through its metabolic products like menthofuran, which can induce liver damage in animal models .

- Anti-inflammatory Effects: Studies indicate that topical application can reduce symptoms of atopic dermatitis in mice by decreasing scratching behavior and skin thickness .

- CNS Effects: It has demonstrated central nervous system depressant effects, leading to increased sleep duration in animal studies .

Several synthesis methods for (R)-Pulegone Oxide exist:

- Extraction from Natural Sources: The most common method involves extracting (R)-(+)-pulegone from essential oils of mint species.

- Chemical Synthesis: Laboratory synthesis may involve the oxidation of (R)-(+)-pulegone using various oxidizing agents to yield (R)-Pulegone Oxide.

- Biotransformation: Microbial fermentation processes can also be employed to convert precursors into (R)-Pulegone Oxide .

The applications of (R)-Pulegone Oxide include:

- Flavoring Agents: Used in the food industry for its minty flavor.

- Fragrance Industry: Incorporated into perfumes and aromatherapy products due to its pleasant odor.

- Pharmaceuticals: Investigated for potential therapeutic effects, particularly in treating inflammatory conditions .

Research on interaction studies involving (R)-Pulegone Oxide typically focuses on its metabolic pathways and toxicological profiles:

- Metabolic Interactions: Studies highlight the role of cytochrome P450 enzymes in the metabolism of (R)-(+)-pulegone to toxic metabolites like menthofuran, indicating significant interactions with hepatic enzymes that may influence toxicity levels .

- Inhibitory Effects: Certain compounds have been shown to inhibit the toxicity associated with (R)-(+)-pulegone by blocking cytochrome P450 activity, suggesting potential protective strategies against its hepatotoxic effects .

Several compounds share structural similarities with (R)-Pulegone Oxide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Isopulegone | Monoterpene | Less toxic; primarily used in flavoring | Rapidly metabolized to isopulegol |

| Menthofuran | Monoterpene | Hepatotoxic; major metabolite of pulegone | Directly implicated in liver toxicity |

| Carvone | Monoterpene | Antimicrobial properties | Distinctive caraway or spearmint flavor |

| Limonene | Monoterpene | Antioxidant properties | Commonly found in citrus fruits |

(R)-Pulegone Oxide stands out due to its specific hepatotoxic profile linked to its metabolic products, while other similar compounds may exhibit different safety profiles or biological activities.